D-Leucine
Overview
Description
D-Leucine: is an enantiomer of the essential amino acid leucine, which is a branched-chain amino acid. It is one of the two stereoisomers of leucine, the other being L-leucine. This compound is not as commonly found in nature as L-leucine, but it has significant applications in various fields, including biochemistry, medicine, and industry. It is known for its role in protein synthesis and metabolic functions.
Mechanism of Action
Target of Action
D-Leucine, an essential branched-chain amino acid, primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is responsible for the cellular uptake of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan . This transporter plays a crucial role in cellular amino acid homeostasis and protein synthesis.
Mode of Action
This compound interacts with its target, LAT1, facilitating its uptake into cells . Once inside the cell, this compound can influence various cellular processes.
Biochemical Pathways
This compound is involved in the catabolic pathway of branched-chain amino acids. The first step in this pathway is a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids, catalyzed by branched-chain aminotransferase . This process simultaneously converts glutamate into 2-ketoglutarate .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch enhances the bioavailability of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. This compound’s anabolic effects on muscle and other tissues have been noted, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway . Moreover, co-ingestion of carbohydrates and essential amino acids enhances this compound’s anabolic effects .
Action Environment
Environmental factors, such as diet, can significantly influence this compound’s action, efficacy, and stability. For instance, dietary leucine can modify insulin resistance by acting on multiple tissues and at multiple levels of metabolism . Therefore, understanding how this compound interacts with other nutrients, dietary factors, and lifestyle habits is crucial to maximize its benefits .
Biochemical Analysis
Biochemical Properties
D-Leucine interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in the modulation of skeletal muscle metabolism and the regulation of energy balance . The interaction of this compound with these biomolecules is essential for its function in biochemical reactions .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays an important role in growth, development, and biotic stress responses in higher plants .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are crucial for understanding the mechanism of action of this compound .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. Targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Leucine can be synthesized through the enantioselective amination of 2-oxo acids using D-amino acid dehydrogenase.
Flow Nanoprecipitation: This method involves the flash nanoprecipitation of size-controlled this compound nanoparticles for spray-drying formulations.
Industrial Production Methods:
Fermentation: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered microorganisms that overproduce this compound.
Enzymatic Synthesis: Enzymatic methods using D-amino acid dehydrogenase and glucose dehydrogenase for NADPH regeneration are also employed for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Leucine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, especially at the amino group or carboxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Keto acids, aldehydes.
Reduction Products: Amino alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Peptide Antibiotics: D-Leucine is used as an intermediate in the synthesis of peptide antibiotics.
Chiral Catalysts: It is employed in the synthesis of chiral catalysts for asymmetric synthesis.
Biology:
Protein Synthesis: this compound plays a role in the regulation of protein synthesis through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.
Metabolic Studies: It is used in studies related to amino acid metabolism and energy homeostasis.
Medicine:
Therapeutic Agent: this compound has potential therapeutic applications in the treatment of metabolic disorders and muscle wasting conditions.
Nutritional Supplements: It is used in dietary supplements to enhance muscle growth and repair.
Industry:
Food Additive: this compound is used as a flavor enhancer in the food industry.
Pharmaceuticals: It is used in the formulation of various pharmaceutical products.
Comparison with Similar Compounds
L-Leucine: The most common form of leucine, essential for protein synthesis and metabolic functions.
D-Isoleucine: Another branched-chain amino acid with similar properties but different metabolic pathways.
D-Valine: A branched-chain amino acid with distinct bioactivities and applications.
Comparison:
Uniqueness: D-Leucine is unique in its ability to activate the mTOR signaling pathway more effectively than its L-isomer.
Metabolic Pathways: While L-leucine is primarily involved in protein synthesis and muscle metabolism, this compound has additional roles in metabolic studies and therapeutic applications.
This compound’s unique properties and applications make it a valuable compound in various scientific and industrial fields. Its ability to activate key signaling pathways and its role in the synthesis of important bioactive compounds highlight its significance in research and development.
Properties
IUPAC Name |
(2R)-2-amino-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046347 | |
Record name | (2R)-2-Amino-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.5 mg/mL | |
Record name | D-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
328-38-1 | |
Record name | D-Leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Leucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Leucine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2R)-2-Amino-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-LEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965COD96YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 288 °C | |
Record name | D-Leucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of D-Leucine on myofibrillar proteolysis in chick skeletal muscles?
A3: this compound is more effective than L-Leucine in suppressing myofibrillar proteolysis in chick skeletal muscles. [] It achieves this by decreasing the expression of proteolytic-related genes such as ubiquitin, proteasome, m-calpain, and cathepsin B. [] this compound's conversion to alpha-ketoisocaproate (KIC) might contribute to its enhanced effect. []
Q2: How does Candida albicans utilize this compound?
A5: Candida albicans utilizes this compound as a nutrient source through the action of the Ifg3 enzyme. [] This utilization seems to be dependent on the growth morphotype, with biofilm cells showing reduced ability to metabolize this compound. []
Q3: What is the role of D-Amino Acid Oxidase (DAO) in this compound metabolism?
A6: Renal DAO is crucial for the chiral inversion of this compound. [] Studies in mutant mice lacking DAO activity (ddY/DAO(-)) showed that these mice were unable to convert D-[(2)H(7)]Leucine to α-[(2)H(7)]Ketoisocaproic acid ([(2)H(7)]KIC) and L-[(2)H(7)]Leucine, unlike normal mice (ddY/DAO(+)). [] Reduced renal mass also led to slower this compound elimination and lower conversion to KIC, highlighting the kidney's primary role in this process. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H13NO2, and its molecular weight is 131.17 g/mol.
Q5: Are there spectroscopic techniques to differentiate this compound from L-Leucine?
A8: Yes, Raman spectroscopy can differentiate between inclusion complexes of N-benzoyl-D-Leucine and N-benzoyl-L-Leucine with β-Cyclodextrin. [] The observed frequency shifts and intensity changes in specific Raman bands upon complex formation differ between the two enantiomers, highlighting the chiral recognition ability of this technique. []
Q6: Can this compound be formulated into nanoparticles for drug delivery?
A9: Yes, this compound nanoparticles can be prepared using a flow-based flash nanoprecipitation technique. [] These nanoparticles show potential as glidants in dry powder inhaler formulations, improving the aerodynamic properties of drugs like budesonside without altering their morphology. []
Q7: How are this compound and related compounds analyzed in biological samples?
A10: A sensitive method for measuring trace amounts of D-Proline, another D-amino acid, in biological samples involves derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole, followed by analysis using a column-switching HPLC system equipped with micro-ODS and chiral columns. [] This approach allows for accurate determination of D-Proline levels in various brain regions and sera. []
Q8: How is the enantiomeric purity of this compound assessed in fermented soy beans?
A11: HPLC coupled with UV detection, following derivatization with N-benzoyl chloride, is used to determine the enantiomeric composition and concentration of amino acids, including Leucine, in fermented soy beans. [] This method helps evaluate the levels of both D- and L-enantiomers in food samples. []
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